2-Chloro-1,3-thiazole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIBSBQJZVNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848362-00-5 | |
| Record name | 2-chloro-1,3-thiazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 1,3 Thiazole 5 Sulfonamide and Its Derivatives
Established Synthetic Routes for 2-Chloro-1,3-thiazole-5-sulfonamide
Established synthetic pathways to this compound primarily involve either the sequential functionalization of a pre-formed thiazole (B1198619) ring or the construction of the ring from precursors already bearing the necessary substituents.
Chlorination of Thiazole Precursors and Subsequent Functionalization
A principal strategy for the synthesis of this compound involves the chlorination of a 2-aminothiazole (B372263) precursor. This transformation is commonly achieved through a Sandmeyer-type reaction. The process begins with the diazotization of a 2-aminothiazole derivative, such as 2-aminothiazole-5-sulfonamide, using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with a copper(I) chloride source to replace the diazonium group with a chlorine atom, yielding the target this compound. This method is a standard procedure for converting aromatic amino groups into chloro substituents. synarchive.com
An alternative approach within this category involves the chlorosulfonation of a pre-existing 2-chlorothiazole (B1198822) molecule. epa.govnih.govtcichemicals.com This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the thiazole ring, typically at the 5-position. The resulting 2-chloro-1,3-thiazole-5-sulfonyl chloride is a key intermediate that can be readily converted to the final sulfonamide by reaction with ammonia (B1221849) or a primary/secondary amine. researchgate.net The reactivity of the pyrimidine (B1678525) nucleus, a related heterocycle, towards chlorosulfonation is known to be influenced by the electronic nature of the substituents present on the ring. mdpi.com For instance, the presence of electron-releasing groups like hydroxyl (-OH) or thiol (-SH) can activate the ring towards electrophilic attack, facilitating the chlorosulfonation reaction. mdpi.com
Cyclization-Sulfonylation Approaches
This strategy focuses on constructing the thiazole ring from acyclic precursors that already contain the sulfonamide moiety. A common method is a variation of the Hantzsch thiazole synthesis where a thiourea (B124793) derivative bearing a sulfonamide group reacts with an α-halo ketone or α-halo aldehyde. For example, sulfanilamide (B372717) can be converted into the corresponding N-(diaminomethylidene)benzenesulfonamide (a sulfanilamide-derived thiourea). This intermediate is then condensed with an appropriate α-halo carbonyl compound to form the 2-amino-substituted thiazole ring, which already incorporates the sulfonamide group at the 2-position's amino substituent. tandfonline.com This approach efficiently combines ring formation and functionalization into a streamlined process.
Hantzsch Synthesis and Other Cyclization Methods for Thiazole Scaffold Construction
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring and is widely applicable for preparing its derivatives. synarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide. synarchive.comorganic-chemistry.org To produce a precursor for this compound, one could theoretically use a thioamide and a halogenated carbonyl compound that already possesses a sulfonyl group or a precursor to it. The versatility of the Hantzsch synthesis has been enhanced by modern techniques, including microwave-assisted reactions, which can significantly reduce reaction times and improve yields. nih.gov Furthermore, solvent-free Hantzsch reactions have been developed, offering a greener alternative to traditional methods by grinding the reactants together, sometimes with a catalytic wetting agent. researchgate.net
Other cyclization methods include the reaction of active methylene (B1212753) isocyanides with carbodithioates, which provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org Additionally, oxidative cyclization reactions of deprotected thiols can lead to the formation of fused thiazole systems, demonstrating another pathway to construct the core heterocyclic structure. mdpi.com
Advanced Synthetic Strategies for Analogues and Derivatives of this compound
Advanced strategies for creating analogues of this compound focus on modifying the parent molecule through functional group interconversions and employing modern, sustainable synthetic methods.
Functional Group Interconversions and Derivatization via Nucleophilic Substitution
The 2-chloro substituent on the thiazole ring is susceptible to nucleophilic substitution, providing a versatile handle for derivatization. researchgate.net The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of new analogues with modified properties. This reaction is a common strategy for exploring the structure-activity relationships of thiazole-based compounds. The lability of substituents on similar heterocyclic systems, like chloropyrimidines, towards nucleophilic displacement is well-documented and often depends on the reaction conditions and the nature of the nucleophile. rsc.org
The sulfonamide group itself offers another site for derivatization. The nitrogen atom of the sulfonamide can be alkylated or acylated to produce N-substituted derivatives. researchgate.net This allows for the introduction of diverse functional groups, further expanding the chemical space of accessible analogues.
Green Chemistry Approaches and Catalysis in Thiazole Sulfonamide Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. In the context of thiazole sulfonamide synthesis, green chemistry principles are applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. One-pot, multi-component reactions are particularly attractive as they allow the synthesis of complex molecules like thiazoles in a single step from simple starting materials, minimizing purification steps and solvent usage. acs.org
The use of reusable catalysts, such as nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles, has been reported for the green synthesis of thiazole scaffolds. acs.org These catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. Microwave-assisted synthesis has also emerged as a powerful green tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Solvent-free reaction conditions, where reactants are ground together, represent another significant green advancement in Hantzsch thiazole synthesis. researchgate.net Furthermore, the use of water as a green solvent has been explored for some thiazole syntheses, although substrate solubility can be a limitation. nih.gov
Stereoselective and Chemoselective Transformations
The synthesis of complex thiazole derivatives often requires precise control over reactivity at different functional groups, a concept known as chemoselectivity. In the synthesis of thiazoles linked to other moieties, such as sulfonamides, regioselective reactions are paramount. For instance, the reaction of sulfamethoxazolehydrazonoyl chloride with various thiosemicarbazones in dioxane with a triethylamine (B128534) catalyst proceeds regioselectively to afford specific thiazole products. nih.gov This process involves an initial S-alkylation followed by cyclocondensation, demonstrating how reaction conditions can direct the outcome to a single desired isomer over other possibilities. nih.gov
Similarly, in the creation of 2-thiouracil-5-sulfonamide derivatives, the inherent reactivity of the starting materials is harnessed for selective transformations. The 2-thiouracil (B1096) core can undergo chlorosulfonation at a specific position due to the directing effects of the existing functional groups. nih.gov The resulting sulfonyl chloride is then selectively reacted with an amine without disturbing other reactive sites on the molecule, a key example of chemoselectivity. nih.gov While specific stereoselective transformations leading directly to this compound are not extensively detailed in the reviewed literature, the principles of controlling reactivity in related systems underscore the importance of such strategies in minimizing byproducts and maximizing the efficiency of synthetic routes.
Challenges and Optimization in Synthetic Pathways
The industrial production of this compound and its precursors is faced with challenges that necessitate careful optimization of reaction conditions to enhance yield and ensure high purity.
Yield Enhancement and Purity Considerations
To overcome these issues, alternative synthetic routes have been developed. For example, a process starting from 1-isothiocyanato-2-chloro-2-propene using an electrolytic chlorination method in a single-chamber electrolytic tank has been shown to produce high-purity 2-chloro-5-chloromethyl-1,3-thiazole under mild, room-temperature conditions. patsnap.com This method also allows for the recycling of byproducts like HCl, improving the atom economy of the reaction. patsnap.com
Purification is a critical step for obtaining a high-purity final product. Methods such as distillation under reduced pressure, chromatography, and recrystallization are commonly employed. epo.orggoogle.com The choice of solvent for recrystallization is crucial for effectively removing impurities. epo.org
| Technique | Description | Reference |
|---|---|---|
| Distillation | Isolation and purification of the product from the reaction mixture under reduced pressure. | epo.org |
| Chromatography | Separation of the target compound from byproducts based on differential partitioning between a stationary and mobile phase. | epo.org |
| Recrystallization | Purification of the crude solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. Solvents include hydrocarbons, ethers, aldehydes, ketones, esters, and alcohols. | epo.orggoogle.com |
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent plays a pivotal role in the synthesis of thiazole compounds, influencing reaction rates, selectivity, and even the feasibility of the reaction. In the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole, reactions can be carried out in the presence or absence of a solvent. epo.org When a solvent is used, it must be inert, meaning it does not adversely affect the reaction. epo.orggoogle.com
The reaction time and temperature are key kinetic parameters that are heavily influenced by the solvent. For the reaction of 1,3-dichloropropene (B49464) with a thiocyanate (B1210189) salt, the reaction time is typically between 1 to 4 hours, with a preferred temperature range of 20°C to 80°C. epo.org The solvent is preferably used in an amount of 0.5 to 10 times the weight of the thiocyanate salt. epo.org The use of a phase transfer catalyst can be employed when reacting in an organic solvent, which can enhance reaction rates by facilitating the transfer of reactants between immiscible phases. epo.org
| Solvent Class | Examples | Reference |
|---|---|---|
| Hydrocarbons | Toluene, xylene, hexane, heptane, octane | epo.orggoogle.com |
| Halogenated Hydrocarbons | Dichloromethane, chloroform, 1,2-dichloroethane, carbon tetrachloride | epo.orggoogle.com |
| Ethers | Diethyl ether, diisopropyl ether, dimethoxyethane, tetrahydrofuran | epo.orggoogle.com |
| Nitriles | Acetonitrile, propionitrile | epo.orggoogle.com |
| Amides | Dimethylformamide (DMF) | epo.orggoogle.com |
Key Intermediates and Precursors in the Synthesis of this compound
The synthesis of this compound relies on the availability of specific precursors and the formation of key intermediates. The construction of the 2-chlorothiazole ring and the subsequent introduction of the sulfonamide group are the core strategic steps.
A crucial precursor for the thiazole ring is 2-chloro-5-chloromethyl-1,3-thiazole. epo.org Its synthesis has been described via a multi-step process starting from readily available materials like 1,3-dichloropropene and a thiocyanate salt. epo.org This reaction forms 3-chloro-1-thiocyanato-2-propene, which then rearranges to the intermediate 3-chloro-1-isothiocyanato-1-propene. epo.org The cyclization and chlorination of this isothiocyanate yield the desired 2-chloro-5-chloromethyl-1,3-thiazole. epo.org
Another important precursor is 2-chloro-1,3-thiazole-5-sulfonyl chloride, which can be reacted with ammonia to furnish the final sulfonamide group. scbt.com The synthesis of related thiazole sulfonamides has involved intermediates such as 2-Chloro-N-(4-sulfamoylphenyl) acetamide (B32628), highlighting the modular nature of these synthetic strategies. iaea.org Furthermore, the synthesis of other biologically active sulfonamides has utilized precursors like 2-chloro-5-methoxybenzene-1-sulfonyl chloride, indicating a common synthetic theme in the formation of the sulfonyl linkage. mdpi.com The reactivity of chlorinated precursors is often exploited in the synthesis of various heterocyclic compounds with potential biological applications. researchgate.net
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 1,3-Dichloropropene | Starting material for the thiazole ring structure. | epo.org |
| 3-Chloro-1-isothiocyanato-1-propene | Key intermediate that undergoes cyclization to form the thiazole ring. | epo.org |
| 2-Chloro-5-chloromethyl-1,3-thiazole | A key precursor that can be modified to introduce the sulfonamide group at the 5-position. | epo.org |
| 2-Chloro-1,3-thiazole-5-sulfonyl chloride | Direct precursor to the final sulfonamide, reacting with an amine source. | scbt.com |
| 2-Chloro-N-(4-sulfamoylphenyl) acetamide | An intermediate used in the synthesis of related thiazole sulfonamide derivatives. | iaea.org |
| 2-chloro-5-methoxybenzene-1-sulfonyl chloride | A precursor used in the synthesis of other sulfonamide-containing compounds, demonstrating a general synthetic strategy. | mdpi.com |
Chemical Reactivity and Functionalization of 2 Chloro 1,3 Thiazole 5 Sulfonamide
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring System
Electrophilic aromatic substitution on the 2-Chloro-1,3-thiazole-5-sulfonamide ring is generally disfavored. The thiazole ring itself is electron-deficient, and this characteristic is significantly amplified by the potent electron-withdrawing effects of the C2-chloro and C5-sulfonamide groups. In unsubstituted thiazole, the C5 position is the most electron-rich and thus the primary site for electrophilic attack rsc.orgnih.gov. However, in the title compound, this position is already occupied by the sulfonamide group and is strongly deactivated. Consequently, standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and are expected to proceed with great difficulty, if at all.
Oxidation and Reduction Reactions Involving the Sulfonamide Moiety and Thiazole Ring
The thiazole ring and the sulfonamide group exhibit distinct reactivities under oxidative and reductive conditions.
Oxidation: The thiazole ring is generally resistant to oxidation. However, under strong oxidizing conditions, such as with peracids (e.g., mCPBA), oxidation can occur at the ring's nitrogen to form a thiazole N-oxide or at the sulfur atom to yield non-aromatic sulfoxides or sulfones. The sulfonamide moiety is typically stable to further oxidation.
Reduction: The sulfonamide group is robust but can be cleaved under specific reductive conditions to yield the parent amine. Historical methods involved heating with strong acids like concentrated hydrochloric acid. More modern techniques employ reagents like lithium in liquid ammonia (B1221849) for the reductive cleavage of aryl sulfonamides. The thiazole ring is also resistant to many reducing agents, though catalytic hydrogenation can reduce the double bonds. The use of Raney Nickel can lead to desulfurization and subsequent degradation of the ring rsc.org.
Ring-Opening and Rearrangement Reactions
The aromatic stabilization of the thiazole ring makes it relatively resistant to ring-opening reactions. However, under forcing conditions, cleavage of the ring can be achieved. Treatment with very strong bases or acids may lead to ring opening. Additionally, certain reductive conditions, such as using sodium in liquid ammonia or Raney Nickel, can result in cleavage of the C-S bonds and subsequent ring degradation rsc.org. No common rearrangement reactions are documented for this specific thiazole core under typical synthetic conditions.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable scaffold for medicinal chemistry, and its derivatization is key to conducting structure-activity relationship (SAR) studies. The primary strategies for derivatization focus on the two main functional handles of the molecule. The combination of thiazole and sulfonamide moieties is a privileged structure in drug discovery.
Modification at the C2-Position: As detailed in section 3.1, the C2-chloro group is the most reactive site for modification. A wide variety of nucleophiles (amines, thiols, alcohols, etc.) can be introduced at this position. This allows for systematic exploration of how different substituents in this region affect biological activity by altering properties such as size, lipophilicity, hydrogen bonding capacity, and charge.
Modification of the Sulfonamide Group: The sulfonamide nitrogen provides another critical point for derivatization. It can be alkylated or acylated to produce secondary or tertiary sulfonamides. These modifications can significantly impact the compound's acidity, polarity, and ability to act as a hydrogen bond donor, which are often crucial for target binding.
SAR studies on related thiazole sulfonamides have shown that even small modifications can have a significant impact on biological activity acs.org.
| Derivatization Site | Reaction Type | Example Functional Groups Introduced | Purpose in SAR Studies |
|---|---|---|---|
| C2-Position (via Cl substitution) | Nucleophilic Aromatic Substitution | -NHR (Alkyl/Aryl amines), -SR (Alkyl/Aryl thiols), -OR (Alkoxides/Phenoxides) | Explore steric and electronic requirements; modulate lipophilicity and hydrogen bonding at the "northern" vector. |
| Sulfonamide N-H | N-Alkylation | -NH(Alkyl), -N(Alkyl)₂ | Remove hydrogen bond donor capability; increase lipophilicity. |
| Sulfonamide N-H | N-Acylation | -NHC(O)R (Amides) | Introduce additional interaction points; alter electronic properties and steric bulk. |
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 Chloro 1,3 Thiazole 5 Sulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of each atom.
¹H NMR Analysis for Proton Environments
Proton NMR (¹H NMR) provides information about the number, type, and connectivity of protons in a molecule. In the context of 2-chloro-1,3-thiazole-5-sulfonamide and its analogues, specific chemical shifts are indicative of the protons on the thiazole (B1198619) ring and the sulfonamide group.
For instance, the proton on the thiazole ring (H-4) of 2-chloro-1,3-thiazole-5-carbaldehyde, a related precursor, appears as a singlet in the ¹H NMR spectrum. chemicalbook.com In N-(2-aminothiazol-4-yl)benzenesulfonamide, the thiazole proton signal is observed around 6.58 ppm. ekb.eg The protons of the sulfonamide group (-SO₂NH₂) typically manifest as a singlet at a higher chemical shift, often in the range of 8-11 ppm, and this peak is exchangeable with deuterium (B1214612) oxide (D₂O). ekb.egrsc.org For example, in a series of N-(2-aminothiazol-4-yl)benzenesulfonamide derivatives, the sulfonamide proton signal appeared at approximately 10.33 ppm. ekb.eg
The chemical shifts of protons in various thiazole sulfonamide analogues can vary depending on the substituents. For example, in N-benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide, the introduction of a benzyl (B1604629) group will result in characteristic signals for the aromatic protons of the benzyl ring. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Thiazole Sulfonamide Analogues
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |
| N-(2-aminothiazol-4-yl)benzenesulfonamide ekb.eg | Thiazole H | 6.58 (s) |
| N-(2-aminothiazol-4-yl)benzenesulfonamide ekb.eg | -SO₂NH₂ | 10.33 (s) |
| N-(2-aminothiazol-4-yl)-4-methylbenzenesulfonamide ekb.eg | Thiazole H | 6.56 (s) |
| N-(2-aminothiazol-4-yl)-4-methylbenzenesulfonamide ekb.eg | -SO₂NH₂ | 10.29 (s) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) nih.gov | -NH₂ | 8.06 (s) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide nih.gov | -SO₂NH₂ | 7.81 (s) |
s = singlet
¹³C NMR Analysis for Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound and its analogues, the carbon atoms of the thiazole ring typically resonate in the aromatic region of the spectrum. For example, in a series of N-(2-aminothiazol-4-yl)benzenesulfonamide derivatives, the thiazole carbon signals appeared in the range of 110-170 ppm. ekb.eg Specifically, the carbon atoms of the thiazole ring in 3-[2-(4-Morpholinyl)-thiazol-4-yl]-6-chloro-2-methylchromone were assigned at approximately 100.8, 148.7, and 169.3 ppm. asianpubs.org The carbon attached to the sulfonamide group will also have a characteristic chemical shift. In related sulfonamide structures, the aromatic carbons of the benzene (B151609) ring attached to the sulfonamide group show signals between 111.83 and 160.11 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Thiazole Sulfonamide Analogues
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |
| N-(2-aminothiazol-4-yl)benzenesulfonamide ekb.eg | Thiazole C2 | 170 |
| N-(2-aminothiazol-4-yl)benzenesulfonamide ekb.eg | Thiazole C4 | 140 |
| N-(2-aminothiazol-4-yl)benzenesulfonamide ekb.eg | Thiazole C5 | 110 |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide nih.gov | Thiadiazole C2 | 172.13 |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide nih.gov | Thiadiazole C5 | 158.34 |
| 3-[2-(4-Morpholinyl)-thiazol-4-yl]-6-chloro-2-methylchromone asianpubs.org | Thiazole C2 | 169.3 |
| 3-[2-(4-Morpholinyl)-thiazol-4-yl]-6-chloro-2-methylchromone asianpubs.org | Thiazole C4 | 148.7 |
| 3-[2-(4-Morpholinyl)-thiazol-4-yl]-6-chloro-2-methylchromone asianpubs.org | Thiazole C5 | 100.8 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nih.gov Under electrospray ionization (ESI) conditions, sulfonamides can be readily ionized, and their molecular ions can be detected. nih.gov
The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) often involves the cleavage of the S-N bond and the C-S bond. nih.govrsc.org For example, a common fragmentation pathway for sulfonamides is the loss of the SO₂ group or the entire sulfonamide moiety. nih.gov In a study on the fragmentation of various sulfonamides, characteristic fragment ions were observed, which could be used to identify the core structure and the substituents. nih.gov For instance, the fragmentation of sulfamethoxazole, a related sulfonamide, showed a prominent fragment ion at m/z 156, resulting from the cleavage of the S-N bond. rsc.org Further fragmentation can lead to ions corresponding to the aniline (B41778) or the heterocyclic portion of the molecule. rsc.orgresearchgate.net
The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. jst.go.jpnih.govnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound and its analogues, key characteristic absorption bands include:
N-H stretching: The sulfonamide group (-SO₂NH₂) typically shows two absorption bands in the region of 3300-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. rsc.org
S=O stretching: The sulfonyl group (SO₂) exhibits strong absorption bands for its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.org
C=N and C=C stretching: The thiazole ring will show characteristic stretching vibrations for its C=N and C=C bonds in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹. researchgate.net
S-N stretching: The stretching vibration of the S-N bond in the sulfonamide group is typically observed in the range of 895-914 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Thiazole Sulfonamide Analogues
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
| -SO₂NH₂ | N-H stretching | 3300 - 3400 |
| -SO₂ | Asymmetric S=O stretching | 1310 - 1350 |
| -SO₂ | Symmetric S=O stretching | 1140 - 1160 |
| Thiazole Ring | C=N, C=C stretching | 1400 - 1600 |
| -S-N- | S-N stretching | 895 - 914 |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. rsc.org In HPLC, the compound is passed through a column containing a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. By using a suitable detector, such as a UV-Vis detector, the purity of the target compound can be determined by analyzing the number and area of the peaks in the chromatogram.
Thin-layer chromatography (TLC) is another common chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. nih.gov The retention factor (Rf) value obtained from TLC can be used to compare the synthesized compound with a known standard.
Theoretical and Computational Investigations of 2 Chloro 1,3 Thiazole 5 Sulfonamide
Quantum Chemical Studies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiazole-based compounds. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular analyses.
Geometry Optimization and Electronic Structure Analysis
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in 2-Chloro-1,3-thiazole-5-sulfonamide, a process known as geometry optimization. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on related thiazole (B1198619) derivatives have shown that the thiazole ring is typically planar. researchgate.netnih.gov The optimized geometry is crucial for understanding the molecule's interactions with biological targets.
Electronic structure analysis, also performed using DFT, reveals the distribution of electrons within the molecule. This includes the calculation of atomic charges and the visualization of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior and reactivity.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. doi.org
Theoretical studies on various thiazole derivatives have demonstrated a correlation between the HOMO-LUMO gap and their biological activity. nih.govnih.gov By calculating this gap for this compound, researchers can predict its potential as an electrophile or nucleophile and its tendency to participate in chemical reactions.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative A | -6.54 | -1.23 | 5.31 |
| Derivative B | -6.89 | -1.55 | 5.34 |
| Derivative C | -7.12 | -1.89 | 5.23 |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. doi.org By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated. researchgate.netresearchgate.net This correlative approach aids in the precise assignment of vibrational modes to specific functional groups within the this compound molecule, providing a deeper understanding of its structural characteristics. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical studies often focus on a single, optimized geometry, molecules in reality are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics, offering insights into the flexibility of the molecule and its preferred shapes.
Furthermore, MD simulations are invaluable for studying the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the dynamic behavior of the ligand within the binding site. researchgate.net
In Silico Molecular Docking for Binding Affinity Prediction and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govwjarr.com For this compound, docking studies can identify potential biological targets and predict the binding affinity, often expressed as a docking score. dntb.gov.ua
These in silico studies provide a detailed profile of the interactions between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. Docking studies have been successfully applied to a variety of thiazole and sulfonamide derivatives to predict their inhibitory potential against various enzymes. nih.govexcli.de
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | TYR23, LYS54, ASP121 | Hydrogen Bond, Hydrophobic |
| Derivative X | -9.2 | TYR23, LYS54, GLU122 | Hydrogen Bond, Electrostatic |
| Derivative Y | -7.8 | LEU89, VAL93 | Hydrophobic |
Computational Predictions of Reaction Mechanisms and Pathways
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can determine the most likely mechanism. This is particularly useful for understanding its synthesis, degradation, or metabolic fate. For instance, computational studies can shed light on the synthesis of thiazole derivatives through multi-component reactions.
Mechanistic Investigations of Biological Activities of 2 Chloro 1,3 Thiazole 5 Sulfonamide and Its Derivatives in Vitro Focus
Enzyme Inhibition Studies and Molecular Targets
The unique structural arrangement of 2-chloro-1,3-thiazole-5-sulfonamide and its related derivatives makes them potent inhibitors of several key enzymes. The primary mechanism often involves the sulfonamide group, which is a well-established zinc-binding group, targeting metalloenzymes.
Carbonic Anhydrase Inhibition Mechanisms
Derivatives of this compound are significant inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com The primary mechanism of inhibition by sulfonamides is through the direct coordination of the sulfonamide moiety to the catalytic Zn(II) ion located in the enzyme's active site. acs.org This binding occurs after the sulfonamide deprotonates to the sulfamidate anion (R-SO₂NH⁻), which then acts as a potent zinc binder, adopting a tetrahedral or trigonal bipyramidal geometry. acs.orgnih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. mdpi.com
The incorporation of a thiazole (B1198619) ring into the sulfonamide structure often enhances the inhibitory activity. nih.gov Studies on various 1,3,4-thiadiazole-5-sulfonamides have demonstrated potent inhibition against several human (h) CA isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net The structure-activity relationship is sharp, meaning minor modifications to the thiazole scaffold can lead to significant changes in inhibitory potency and isoform selectivity. researchgate.net For instance, the introduction of different substituents at the 2-amino position of the thiazole ring can modulate the binding affinity and selectivity for different CA isoforms. researchgate.net
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Acetazolamide (a 1,3,4-thiadiazole-5-sulfonamide) | hCA II | 3.3 x 10⁻⁸ M | nih.gov |
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | hCA II | 1.91 x 10⁻⁷ M | nih.gov |
| Monosubstituted 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives | hCA II | IC₅₀ = 16.7 nM (best performer) | mdpi.com |
| Positively charged thiadiazole sulfonamides | hCA II | 0.20–5.96 nM | mdpi.com |
| Positively charged thiadiazole sulfonamides | hCA IX | 3–45 nM | mdpi.com |
Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Sulfonamide-based compounds have been investigated as inhibitors of these enzymes. nih.govnih.gov
In vitro studies have shown that certain sulfonamide derivatives can effectively inhibit both AChE and BChE. nih.govdp.tech For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine (B166579) motifs demonstrated potent inhibition against BChE, with several compounds showing over 90% inhibition, which was higher than the standard drug galantamine. nih.gov The inhibition of AChE by the same series was generally lower. nih.gov The mechanism of inhibition often involves interactions with the active site of the cholinesterase enzymes, preventing acetylcholine from binding and being hydrolyzed. nih.gov Machine learning models have also been employed to predict and design novel sulfonamide-based BChE inhibitors, leading to the synthesis of potent and selective compounds. nih.gov
| Compound Series | Target Enzyme | Inhibition Potency (% Inhibition or Kᵢ) | Reference |
|---|---|---|---|
| Benzenesulfonamides with 1,3,5-triazine | AChE | >90% for compounds 2b, 3d, 3h | nih.gov |
| Benzenesulfonamides with 1,3,5-triazine | BChE | >90% for multiple compounds (e.g., 2b, 2d, 3d) | nih.gov |
| 1,3-disubstituted tetrahydroprimidinium salts | AChE | Kᵢ = 57.43–170.09 nM | dp.tech |
| 1,3-disubstituted tetrahydroprimidinium salts | BChE | Kᵢ = 7.19–69.08 nM | dp.tech |
Inhibition of Microbial Enzyme Pathways (e.g., bacterial cell wall synthesis)
The antibacterial action of sulfonamides is well-documented. nih.gov The primary mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial pathway for synthesizing folic acid. nih.govrsc.org Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA), and its inhibition halts bacterial growth and division, resulting in a bacteriostatic effect. nih.govrsc.org The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to act as competitive inhibitors. nih.gov
Thiazole-sulfonamide hybrids have been designed to leverage this antibacterial property. rsc.org Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov While the main target is DHPS, other mechanisms can contribute. For example, some hybrid molecules, when combined with cell-penetrating peptides, can create pores in the bacterial cell membrane, leading to faster bacterial killing. rsc.org Although inhibition of cell wall synthesis is a major antibiotic strategy targeting enzymes like transpeptidases, the primary antibacterial mechanism for sulfonamides themselves is the inhibition of folate synthesis. mdpi.comyoutube.com
Other Enzyme-Targeted Mechanisms (e.g., 5-HT6 receptor ligands)
Beyond the aforementioned targets, derivatives of this compound have been explored as ligands for other important biological targets, notably the serotonin (B10506) 5-HT6 receptor. This receptor, found almost exclusively in the brain, is a target for developing drugs to treat cognitive disorders. nih.govmdpi.com
Studies have shown that arylsulfonamide derivatives can act as potent 5-HT6 receptor antagonists. nih.govnih.gov The design of these ligands often involves attaching specific chemical moieties to the sulfonamide scaffold to enhance affinity and selectivity for the receptor. nih.gov For example, compounds possessing an arylpiperazine moiety or an amidine function have demonstrated good affinity for the 5-HT6 receptor. nih.gov The inhibition of this Gs-coupled receptor can influence downstream signaling pathways, such as the cAMP pathway, which is implicated in various cellular processes. nih.gov
Antioxidant Activity: In Vitro Scavenging Mechanisms
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Thiazole and sulfonamide derivatives have been evaluated for their potential to act as antioxidants. excli.denih.gov
DPPH Radical Scavenging Assays and Hydrogen Donation Ability
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate the antioxidant capacity of a compound. semanticscholar.orgmdpi.com The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a violet-colored compound. nih.govsemanticscholar.org This donation neutralizes the radical, converting it to the yellow-colored DPPH-H, and the resulting decrease in absorbance at 517 nm is measured spectrophotometrically. semanticscholar.orgmdpi.com
Several studies have demonstrated that thiazole-sulfonamide derivatives possess significant DPPH radical scavenging activity. excli.de This activity is attributed to their hydrogen-donating ability. nih.gov For instance, a study on 2-aminothiazole (B372263) sulfonamide derivatives found that some compounds were potent scavengers of both DPPH and superoxide (B77818) radicals. excli.de Similarly, phenolic thiazoles have shown strong antiradical properties, with some compounds exhibiting lower IC₅₀ values (indicating higher potency) than standard antioxidants like ascorbic acid. semanticscholar.org The presence of phenolic groups or other electron-releasing groups on the thiazole or sulfonamide scaffold generally enhances the antioxidant activity. nih.gov
| Compound/Series | IC₅₀ (μg/mL) | Reference Compound | IC₅₀ of Reference (μg/mL) | Reference |
|---|---|---|---|---|
| Phenyl substituted thiosemicarbazide (B42300) derivative | 1.08 | Gallic Acid | 1.2 | researchgate.net |
| Chlorophenyl substituted thiosemicarbazide derivative | 0.22 | Gallic Acid | 1.2 | researchgate.net |
| 2-thiouracil-5-sulfonamide derivatives (Compound 9d) | 7.55 ± 1.70 | Ascorbic Acid | Not specified in text | nih.gov |
| Phenolic Thiazoles (Compound 5a, 5b, 7b, 8a, 8b) | Lower than Ascorbic Acid | Ascorbic Acid | Not specified in text | semanticscholar.org |
In Vitro Antimicrobial Activity: Mechanistic Insights into Bacterial and Fungal Inhibition
Thiazole and sulfonamide scaffolds are recognized pharmacophores in drug discovery, known for a wide spectrum of biological activities, including antimicrobial properties. excli.de The combination of these two moieties in derivatives of this compound has led to the development of compounds with significant antibacterial, antifungal, antiviral, and anti-tubercular potential. excli.dersc.org
Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. rsc.orgbiointerfaceresearch.com For instance, a series of N-(thiazol-2-yl)benzenesulfonamides demonstrated potent activity, with compounds having 4-tert-butyl and 4-isopropyl substitutions being particularly effective. rsc.org The isopropyl substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). rsc.org
In another study, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide displayed significant activity against Gram-positive bacteria, with MICs as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, thiazole derivatives combined with an adamantane (B196018) scaffold have shown remarkable broad-spectrum activity. nih.gov For example, a derivative with a 4-chlorophenyl group (73c) had MIC values of 7.0 µg/mL against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov
| Derivative Class | Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamide (isopropyl sub.) | Staphylococcus aureus | Gram (+) | 3.9 | rsc.org |
| N-(thiazol-2-yl)benzenesulfonamide (isopropyl sub.) | Achromobacter xylosoxidans | Gram (-) | 3.9 | rsc.org |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | Gram (+) | 6.25 | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | Gram (+) | 6.25 | nih.gov |
| Adamantane-thiazole (4-Cl sub.) | Bacillus cereus | Gram (+) | 7.0 | nih.gov |
| Adamantane-thiazole (4-Cl sub.) | Staphylococcus aureus | Gram (+) | 7.0 | nih.gov |
| Adamantane-thiazole (4-Cl sub.) | Pseudomonas aeruginosa | Gram (-) | 7.0 | nih.gov |
| Adamantane-thiazole (4-Cl sub.) | Salmonella typhimurium | Gram (-) | 7.0 | nih.gov |
Antifungal Efficacy Against Resistant Strains
The development of novel antifungal agents is crucial, and thiazole sulfonamide derivatives have emerged as a promising class of compounds. nih.gov A series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which are structurally related to the core compound, were tested against various fungal strains. nih.gov Two derivatives, 5d and 5e, demonstrated high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, showing higher potency than the reference drug fluconazole (B54011). nih.gov
Furthermore, compound 5a from the same series was highly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus (MIC = 1.56-6.25 µg/mL), against which fluconazole was inactive. nih.gov In another study, a thiazole derivative (compound 3) showed potent in vitro antifungal activity against A. fumigatus and Fusarium oxysporum with an MIC of 6.25 µg/mL. nih.gov These findings underscore the potential of these derivatives, particularly those with a nitroimidazole component, as effective antifungal agents against a variety of pathogenic fungi. nih.gov
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | Candida albicans & Candida spp. | 0.048 - 3.12 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | <0.048 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Aspergillus niger & Aspergillus fumigatus | 1.56 - 6.25 | nih.gov |
| Thiazole derivative (Compound 3) | Aspergillus fumigatus & Fusarium oxysporum | 6.25 | nih.gov |
Antiviral Properties and Mechanisms
Sulfonamide derivatives containing heterocyclic components are recognized for their potential antiviral activities against a range of DNA and RNA viruses. nih.gov The incorporation of a thiazole ring into sulfonamide structures is a strategy explored for developing new antiviral agents. excli.de While direct studies on this compound are limited in the search results, the broader class of sulfonamide heterocycles has shown activity against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV). nih.gov
For example, chiral N-heterocycles based on arylsulfonamides have exhibited antiviral properties. nih.gov Thiosemicarbazones, which can be precursors to thiazoles, are known to have derivatives that inhibit the RNA replication of viruses like Hepatitis C and HIV-1. nih.gov The synthesis of sulfonamide-containing pyrroles, which are structurally related to thiazoles, is also considered a promising avenue for creating new antiviral drugs. mdpi.com These examples suggest that the this compound scaffold is a viable starting point for the design and synthesis of novel antiviral compounds.
Anti-tubercular Activity
Tuberculosis remains a significant global health threat, necessitating the discovery of new anti-tubercular agents. nih.gov Thiazole-based heterocyclic compounds have gained considerable attention for their potential in this area. nih.gov A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated for their activity against Mycobacterium tuberculosis (H37Rv strain). nih.gov
The study found that the minimum inhibitory concentrations (MICs) for these derivatives ranged from 1.6 to 12.5 µg/mL. nih.gov Notably, compounds 5b, 5d, and 5h were the most potent, with an MIC value of 1.6 µg/mL, which is equivalent to the activity of standard anti-tubercular drugs like isoniazid. nih.gov In a different study, a series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives were also screened for anti-tubercular activity, with some compounds showing good results. mdpi.com These findings indicate that the thiazole sulfonamide framework is a promising scaffold for developing new and effective treatments for tuberculosis. nih.govmdpi.com
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|---|
| 5b | Mycobacterium tuberculosis H37Rv | 1.6 | Equivalent to Isoniazid |
| 5d | Mycobacterium tuberculosis H37Rv | 1.6 | Equivalent to Isoniazid |
| 5h | Mycobacterium tuberculosis H37Rv | 1.6 | Equivalent to Isoniazid |
| Other Derivatives | Mycobacterium tuberculosis H37Rv | >1.6 to 12.5 | - |
Cytotoxicity against Cancer Cell Lines: In Vitro Mechanistic Investigations
Derivatives of this compound have emerged as a significant scaffold in the design of novel anticancer agents. Their effectiveness is rooted in several key antiproliferative mechanisms that disrupt cancer cell growth and survival.
Antiproliferative Mechanisms (e.g., tubulin polymerization inhibition, apoptosis induction)
The anticancer action of these thiazole sulfonamide derivatives is frequently multi-faceted, targeting core cellular processes essential for proliferation.
A primary mechanism is the inhibition of tubulin polymerization . By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules. frontiersin.orgnih.gov This interference with the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death. frontiersin.org For instance, a novel thiazole-chalcone/sulfonamide hybrid (compound 7) was shown to inhibit tubulin polymerization with an IC50 value of 2.72 μM. frontiersin.orgnih.gov
Another critical mechanism is the induction of apoptosis . Thiazole derivatives have been demonstrated to activate the intrinsic apoptotic pathway. frontiersin.orgnih.gov This is achieved by altering the balance of pro- and anti-apoptotic proteins. Studies have shown these compounds can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, including caspase-3 and caspase-9, culminating in cell death. frontiersin.orgnih.gov
Furthermore, many sulfonamide-based compounds, including thiazole derivatives, act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation. frontiersin.orgresearchgate.net The sulfonamide moiety binds to the zinc ion within the enzyme's active site, effectively blocking its function. frontiersin.org
Selectivity Profiles Against Different Cancer Cell Lines
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have shown promising selectivity profiles in various in vitro studies.
For example, a thiazole-chalcone/sulfonamide hybrid (compound 7) displayed potent cytotoxic activity against several human cancer cell lines, including colon (HT-29), lung (A549), renal (786-O), and breast (MCF-7), with a particularly low IC50 of 0.98 μM against HT-29 cells. frontiersin.orgnih.gov Importantly, this compound exhibited low toxicity toward normal human lung fibroblast (WI-38) cells, indicating a favorable selectivity for cancer cells. frontiersin.orgnih.gov Similarly, other thiazole-acetamide derivatives have been shown to have no cytotoxic effects on normal cells, with over 85% viability preserved at concentrations as high as 50 μM. nih.gov This selectivity helps to minimize potential side effects, a significant advantage in the development of new anticancer therapies.
Table 1: In Vitro Cytotoxicity and Selectivity of Thiazole Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Note | Reference |
|---|---|---|---|---|---|
| Compound 7 | HT-29 (Colon) | 0.98 | WI-38 (Lung Fibroblast) | Low toxicity to normal cells | frontiersin.orgnih.gov |
| Compound 7 | A549 (Lung) | Potent | WI-38 (Lung Fibroblast) | Low toxicity to normal cells | frontiersin.org |
| Compound 7 | 786-O (Renal) | Potent | WI-38 (Lung Fibroblast) | Low toxicity to normal cells | frontiersin.org |
| Compound 7 | MCF-7 (Breast) | Potent | WI-38 (Lung Fibroblast) | Low toxicity to normal cells | frontiersin.org |
| Compound 10a | Various | Avg GI50: 6 | Normal Cells | >85% viability at 50 µM | nih.gov |
| Compound 2h | NCI-60 Panel | Avg GI50: 1.57 | Human Blood Lymphocytes | Low toxicity to normal cells | nih.gov |
| Chloro-substituted derivatives | Various | Moderate | - | - | nih.gov |
Neuroprotective Mechanisms in In Vitro Models (e.g., SIRT1 Activity Modulation)
Recent research has highlighted the neuroprotective potential of thiazole sulfonamides, particularly in models of neurodegenerative diseases like Parkinson's. The primary in vitro mechanism identified is the modulation of Sirtuin 1 (SIRT1) activity. nih.govrsc.orgresearchgate.net
SIRT1 is a crucial enzyme involved in cellular stress resistance, DNA repair, and longevity. nih.gov In in vitro models using human neuroblastoma SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, pretreatment with novel thiazole sulfonamide derivatives demonstrated significant neuroprotective effects. nih.govrsc.org These compounds were found to counteract the 6-OHDA-induced reduction in SIRT1 activity, maintaining it at near-normal levels. nih.gov
The activation or maintenance of SIRT1 activity by these compounds leads to several downstream protective effects:
Reduced Oxidative Stress: They mitigate the generation of intracellular reactive oxygen species (ROS). nih.govrsc.org
Improved Mitochondrial Function: They prevent mitochondrial dysfunction. nih.govrsc.orgresearchgate.net
Decreased Cytotoxicity: They significantly reduce the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.govrsc.orgresearchgate.net
These findings suggest that thiazole sulfonamides exert their neuroprotective effects by bolstering the cell's own defense mechanisms through the SIRT1 pathway. nih.gov
Insecticidal Activity: Biochemical Mechanism of Action
Derivatives of sulfonamide-bearing thiazoles have been identified as potent insecticidal agents, particularly against the cotton leafworm, Spodoptera littoralis. nih.govacs.org The biochemical mechanism underlying this toxicity involves the disruption of key physiological enzymes in the insect.
Studies on S. littoralis larvae treated with these compounds revealed significant alterations in the activity of several vital enzymes. The primary mode of action appears to be the inhibition of acetylcholinesterase (AChE) . nih.gov AChE is a critical enzyme in the insect's nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death. Molecular docking studies have supported the binding of these sulfonamide derivatives to the active site of AChE. nih.gov
Anti-inflammatory Activity: In Vitro Mechanistic Basis
The anti-inflammatory properties of thiazole sulfonamide derivatives are primarily based on their ability to modulate the production of inflammatory mediators in vitro. nih.gov The core mechanism involves the suppression of key pro-inflammatory pathways.
In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW264.7), a model for inflammation, these compounds have been shown to effectively inhibit the production and release of pro-inflammatory cytokines . nih.govplos.org This includes a significant reduction in:
Nitric Oxide (NO) nih.govplos.org
Tumor Necrosis Factor-alpha (TNF-α) nih.govplos.org
Interleukin-6 (IL-6) nih.govplos.org
The inhibition of these cytokines occurs at both the protein and mRNA expression levels. plos.org The underlying mechanism for this suppression is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . plos.org Specifically, some active compounds have been found to inhibit the IκB kinase beta (IKKβ), a key enzyme that activates NF-κB. By preventing NF-κB's translocation to the nucleus, these derivatives block the transcription of numerous pro-inflammatory genes. plos.org
Furthermore, some indole-fused benzimidazole[2,1-b]thiazole derivatives have been observed to induce ferroptosis, a form of iron-dependent cell death, in inflammatory cells. This is achieved by increasing levels of ROS and malondialdehyde (MDA), and accumulating intracellular Fe2+, which may contribute to the resolution of inflammation. nih.gov
Anticonvulsant Activity: In Vitro Mechanistic Studies
While much of the anticonvulsant testing for thiazole derivatives occurs in vivo, in vitro studies and mechanistic inferences point towards the modulation of ion channels and neurotransmitter systems as the basis for their activity. nih.govnih.gov
A plausible mechanism of action for the anticonvulsant effects of thiazole-containing compounds is the blockade of voltage-gated sodium channels . nih.govnih.gov This is a common mechanism for many established antiepileptic drugs. By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.
Another significant proposed mechanism is the enhancement of GABAergic neurotransmission . nih.govmdpi.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Thiazole derivatives may act by modulating the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron. mdpi.com This inhibitory effect makes the neuron less likely to fire, thus suppressing seizure activity. Docking studies have shown that related compounds can bind to the GABA-A receptor, supporting this hypothesis. mdpi.com Additionally, inhibition of carbonic anhydrase isoforms, such as CA-II and CA-IX, has also been linked to the anticonvulsant activity of some sulfonamide derivatives. researchgate.net
Structure Activity Relationship Sar Studies of 2 Chloro 1,3 Thiazole 5 Sulfonamide Derivatives
Impact of Substituents on Biological Potency and Selectivity
The nature, position, and electronic properties of substituents on the 2-Chloro-1,3-thiazole-5-sulfonamide scaffold play a pivotal role in determining the biological potency and selectivity of its derivatives.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic character of substituents significantly modulates the biological activity of thiazole (B1198619) sulfonamide derivatives. Research consistently shows that electron-withdrawing groups (EWGs) tend to enhance antimicrobial activity, whereas electron-donating groups (EDGs) often have a negative effect. nih.gov
For instance, in a series of thiazole clubbed 1,3,4-oxadiazole (B1194373) derivatives, compounds substituted with EWGs like fluoro and nitro groups at the para position of an attached phenyl ring demonstrated the highest antibacterial activity. nih.gov This increased activity is attributed to the enhanced lipophilicity of the molecule, which facilitates its diffusion across biological membranes to reach the target site. nih.gov Conversely, the presence of EDGs such as methyl and methoxy (B1213986) groups on the phenyl ring led to a significant decrease in antibacterial efficacy. nih.gov
Quantum chemical studies on benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives further illuminate these effects. A derivative with an electron-donating methoxy group was found to be more prone to donating electrons, making it more reactive but less chemically stable. nih.gov In contrast, derivatives with electron-withdrawing halogen substituents showed stronger resistance to electron donation, leading to enhanced chemical stability. nih.gov Similarly, the introduction of a nitro group, a strong EWG, into certain 2-aminothiazole (B372263) sulfonamide derivatives was found to reduce the HOMO-LUMO energy gap, indicating altered electronic properties. nih.gov
Table 1: Effect of Electronic Groups on Antibacterial Activity of Thiazole Derivatives
| Substituent Type | Example Groups | Observed Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing | Fluoro (F), Nitro (NO₂) | Remarkable enhancement | nih.gov |
Positional Isomerism and Stereochemical Effects
The position of substituents on the molecular scaffold can drastically alter biological activity. Studies on benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives demonstrated the impact of positional isomerism of a chloro substituent on a phenyl ring. nih.gov For example, a derivative with a 2,4-dichlorophenyl group showed significantly better activity against Gram-negative bacteria compared to other derivatives, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against E. coli and K. pneumoniae. nih.gov This suggests that the specific placement of the chloro groups is crucial for enhancing permeability or interaction with the bacterial target. nih.gov
While positional isomerism is clearly influential, detailed studies on the stereochemical effects of chiral centers within this compound derivatives are not extensively covered in the available literature. However, the defined three-dimensional arrangement of atoms is a known critical factor for optimal interaction with biological targets.
Role of Halogenation in Modulating Activity
Halogenation is a key strategy for modulating the biological activity of thiazole sulfonamides. Halogens act as potent electron-withdrawing groups and can enhance properties like lipophilicity, which influences a compound's ability to cross cell membranes.
In studies of benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to increased electron-withdrawing effects. nih.gov Derivatives containing bromo, fluoro, and particularly dichloro substituents exhibited potent antitubercular and antibacterial activities. nih.gov For instance, compounds with bromo and fluoro substituents showed potent inhibition against Mycobacterium tuberculosis with MIC values of 1.6 µg/mL. nih.gov The 2-(2,4-dichlorophenyl) derivative displayed significant activity against Gram-positive bacteria, with MICs as low as 6.25 µg/mL. nih.gov
The presence of a chloro group has also been noted as an important feature in other bioactive thiazole derivatives. nih.gov The compound 2-chloro-5-(chloromethyl)thiazole serves as a significant intermediate in the manufacturing of agrochemicals, highlighting the role of chlorine in creating reactive and effective molecules. researchgate.netnih.gov
Table 2: Impact of Halogenation on Antitubercular Activity of Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives
| Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis | Reference |
|---|---|---|
| Bromo | 1.6 µg/mL | nih.gov |
| Fluoro | 1.6 µg/mL | nih.gov |
| Dichloro (2,4-) | Not specified for TB, but potent antibacterial | nih.gov |
Scaffold Modifications and Their Influence on Target Interaction
Altering the core structure, or scaffold, of this compound is a crucial strategy for exploring new target interactions and improving pharmacological profiles.
Modification of the Sulfonamide Moiety
The sulfonamide (-SO₂NH₂) group is a cornerstone of the biological activity of many thiazole derivatives, largely due to its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). iaea.orgresearchgate.net The antitumor action of many sulfonamides is attributed to the inhibition of CA isozymes. iaea.org The sulfonamide moiety typically binds to the Zn(II) ion within the enzyme's active site. researchgate.net
Modification of this group can therefore have profound effects. Alkylating the sulfonamide nitrogen can improve pharmacological characteristics such as potency and bioavailability. nih.gov The synthesis of hybrid molecules combining different pharmacophores with the sulfonamide group is a common strategy. For example, creating hybrid molecules of trimetazidine (B612337) and sulfonamides aims to combine the anti-ischemic effects of the former with the antibacterial action of the latter. mdpi.com The versatility of the sulfonamide group allows it to be incorporated into a wide variety of heterocyclic systems, including thiadiazoles and pyrimidines, to generate compounds with diverse biological activities. nih.govresearchgate.netnih.gov
Derivatization of the Thiazole Ring at Positions 2, 4, and 5
Modifications at the 2, 4, and 5 positions of the thiazole ring are widely explored to fine-tune the activity of derivatives.
Position 2: The 2-amino group of a 2-aminothiazole scaffold is a common site for derivatization. nih.govexcli.de It can be reacted with various sulfonyl chlorides to produce a range of sulfonamides or modified to introduce acetamide (B32628) linkers. nih.govresearchgate.net In the development of cholinesterase inhibitors, substitution at the 2-position of the thiazole with amide, amine, and imine groups was investigated to modulate activity. researchgate.net
Position 4: The fourth position of the thiazole ring can also be a key point for modification. In some antimicrobial compounds, this position is linked via a methylene (B1212753) bridge to other heterocyclic rings like 1,3,4-oxadiazole or 1,2,4-triazole. nih.gov
Position 5: The 5-position is where the critical sulfonyl chloride or sulfonamide group is often attached in this class of compounds. scbt.com The synthesis of a novel 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system involved placing a sulfone group at the C5-position of the thiazole ring, which then acts as a versatile reactive handle for further functionalization through various coupling and substitution reactions. nih.gov In another example, a 2-thiouracil-5-sulfonyl chloride was used as a starting point to synthesize a series of derivatives, including new thiazoles, by building off the sulfonamide at position 5. mdpi.com
These scaffold modifications, which involve altering the core ring system or the key functional groups at different positions, are essential for exploring the chemical space and discovering derivatives with optimized interactions with their biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to understand the relationship between the chemical structures of compounds and their biological activities. jocpr.com By developing mathematical models, QSAR helps in predicting the activity of new molecules, thereby guiding the design of more potent and selective therapeutic agents. jocpr.comnih.gov
In the context of this compound and its derivatives, QSAR studies have been instrumental in elucidating the structural features crucial for their biological effects. For instance, 2D and 3D QSAR models have been developed for a series of thiazole derivatives to understand their antimicrobial and anticancer activities. nih.govijpsdronline.com
A study on aminothiazole and thiazolesulfonamide derivatives as reversible LSD1 inhibitors utilized 2D and 3D QSAR models. nih.gov The models, which were validated both internally and externally, demonstrated good predictive power. nih.gov The analysis of fragment contribution and contour maps revealed that the thiazolesulfonamide group is fundamental for the inhibition of the LSD1 enzyme. Furthermore, the presence of bulky and aromatic substituents on the thiazole ring was found to be important for steric and electrostatic interactions with the active site of the enzyme. nih.gov
Another QSAR study focused on a series of 2-aminothiazole sulfonamide derivatives to explore their antioxidant properties. nih.gov Two predictive QSAR models were constructed for DPPH and SOD-mimic activities using multiple linear regression. nih.gov These models highlighted that properties such as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry are key influencers of antioxidant activity. nih.gov The insights gained from these QSAR models were then used to design new derivatives with potentially enhanced antioxidant effects. nih.gov
Similarly, 2D and 3D QSAR models for aryl thiazole derivatives have been developed to understand their antimicrobial activity against Gram-positive bacteria. ijpsdronline.com The statistically significant 2D-QSAR models showed a high correlation, while 3D-QSAR models indicated that electrostatic effects predominantly determine the binding affinities. ijpsdronline.com These findings are valuable for designing novel and more potent antimicrobial agents. ijpsdronline.com
The table below summarizes the key findings from a representative QSAR study on thiazolesulfonamide derivatives.
| Model Type | Key Findings | Implication for Design |
| 2D QSAR | T_C_C_4 descriptors were major contributors to Gram-positive inhibition activity. ijpsdronline.com | Focus on modifying fragments related to these topological descriptors. |
| 3D QSAR | Electrostatic effects at specific fields dominantly determine binding affinities. ijpsdronline.com | Introduce or modify substituents to optimize electrostatic interactions with the target. |
| Hologram QSAR | The thiazolesulfonamide group is fundamental for LSD-1 inhibition. Bulky, aromatic substituents at the thiazole ring are important. nih.gov | Retain the core thiazolesulfonamide scaffold and explore various bulky aromatic groups on the thiazole ring. |
This table provides a generalized summary of findings from various QSAR studies on related thiazole derivatives and may not be directly specific to this compound itself.
Correlations Between Electronic Properties (HOMO-LUMO) and Biological Activity
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining its chemical reactivity and biological activity. mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, making the molecule more prone to interact with biological targets. mdpi.comirjweb.comresearchgate.net
In the study of this compound derivatives, understanding the correlation between these electronic properties and biological activity is key to designing more effective compounds. Frontier Molecular Orbital (FMO) analysis is performed to gain insight into the electronic properties of these derivatives. mdpi.com
For a series of thiazole-bearing sulfonamide analogs, Density Functional Theory (DFT) studies were conducted to calculate HOMO and LUMO energies. mdpi.com It was observed that in many of these analogs, the HOMO is primarily distributed on the thiazole ring and parts of the sulfonamide group, while the LUMO distribution varies depending on the other substituents. mdpi.com For instance, in some analogs, the LUMO is distributed entirely on an adjacent aromatic ring. mdpi.com This distribution of frontier orbitals is critical for the molecule's interaction with target enzymes or proteins. mdpi.com
The HOMO-LUMO energy gap has been used to rationalize the biological activity of various sulfonamide derivatives. researchgate.net For example, in a study of thiazole-bearing sulfonamide analogs designed as potential inhibitors for Alzheimer's disease, the energy gaps were calculated for a series of compounds. mdpi.com A higher HOMO-LUMO energy gap is associated with greater electronic stability. mdpi.com The variation in the energy gap across different analogs can be correlated with their observed biological activities, helping to identify compounds with optimal electronic characteristics for target binding. mdpi.com
The following table presents hypothetical HOMO-LUMO data for a series of thiazole-sulfonamide derivatives to illustrate the concept.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Biological Activity (IC₅₀, µM) |
| Analog 1 | -8.36 | -0.46 | 7.91 | 15.2 |
| Analog 2 | -8.38 | -0.46 | 7.92 | 14.8 |
| Analog 3 | -8.12 | -1.50 | 6.62 | 5.4 |
| Analog 4 | -8.25 | -1.25 | 7.00 | 8.9 |
| Analog 5 | -8.38 | -0.00 | 8.38 | 20.1 |
This table is illustrative. The data is based on findings for a series of thiazole-bearing sulfonamide analogs and is intended to demonstrate the relationship between electronic properties and biological activity. mdpi.com
Potential Applications in Research and Development Excluding Clinical
Chemical Biology Tools and Probes
While direct applications of 2-chloro-1,3-thiazole-5-sulfonamide as a chemical biology tool are not extensively documented, the broader class of thiazole (B1198619) derivatives is recognized for its utility in this field. researchgate.net Thiazole-containing molecules are integral to many biologically active compounds and are employed in the development of probes to investigate biological systems. researchgate.net For instance, the thiazole scaffold is a component of various dyes and fluorescent agents. jindunchemistry.com
The reactivity of the 2-chloro position and the nucleophilic nature of the sulfonamide group in this compound offer potential for its use as a building block in the creation of more complex chemical probes. These probes could be designed to interact with specific biological targets, enabling the study of their function and localization within cells. The thiazole ring itself is a known pharmacophore that can be tailored for specific biological interactions. frontiersin.org
Pre-clinical Lead Compound Identification and Optimization
The 1,3-thiazole core is a significant scaffold in drug discovery and lead generation. cancer.gov Thiazole derivatives have been extensively synthesized and evaluated for a wide range of biological activities, making them a valuable starting point for identifying and optimizing new lead compounds. cancer.gov The sulfonamide group is also a well-established pharmacophore found in numerous approved drugs, known to enhance properties like water solubility and metabolic stability. researchgate.net
The combination of the thiazole ring and the sulfonamide moiety in this compound and its derivatives has shown promise in the development of various therapeutic agents. Research has explored the potential of thiazole-sulfonamide hybrids as:
Anticancer Agents: Novel thiazole-sulfonamide derivatives have been designed and synthesized with the aim of inhibiting carbonic anhydrase IX, a target in cancer therapy. frontiersin.orgnih.gov Some of these compounds have demonstrated potent cytotoxic activity against various cancer cell lines. frontiersin.orgnih.gov The synthesis of new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety has also been explored for their potential anticancer and radiosensitizing activities. iaea.org
Antimicrobial Agents: Thiazole-based sulfonamides are recognized as promising antimicrobial agents, with some derivatives showing activity against multidrug-resistant organisms. researchgate.net The structural framework of this compound provides a basis for developing new antibacterial and antifungal compounds. tandfonline.comnih.gov
Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors. ekb.eg Thiazole-sulfonamide derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for lead optimization in drug discovery programs. frontiersin.org
The versatility of the this compound structure allows for diverse modifications to improve potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for medicinal chemistry campaigns. cancer.gov
Material Science Applications (e.g., polymer chemistry, functional materials)
Direct applications of this compound in material science are not well-documented in the available literature. However, the constituent parts of the molecule, the thiazole ring and the sulfonamide group, are found in various functional materials.
Thiazole-containing compounds are used in the manufacturing of certain dyes. jindunchemistry.com The inherent aromaticity and reactivity of the thiazole ring could potentially be exploited in the design of novel organic electronic materials or polymers with specific optical or conductive properties.
Sulfonamide-containing polymers have been explored for various applications, including as specialty resins and in biomedical materials. The presence of the sulfonamide group can impart specific properties to a polymer, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding.
While specific research on the incorporation of this compound into polymers or functional materials is limited, its bifunctional nature—with reactive sites on both the chloro-thiazole and sulfonamide moieties—suggests it could serve as a monomer or a cross-linking agent in the synthesis of new materials. Further research would be needed to explore these potential applications.
Agrochemical Research (e.g., as insecticidal or fungicidal agents)
The thiazole moiety is a well-established component of many commercially successful agrochemicals, including fungicides and insecticides. nih.gov The related compound, 2-chloro-5-chloromethylthiazole (B146395), is a key intermediate in the production of various pesticides. jindunchemistry.comresearchgate.netresearchgate.net Research into thiazole sulfonamide derivatives has revealed their potential as active ingredients in crop protection.
Insecticidal Properties:
Studies have shown that sulfonamide-bearing thiazole derivatives can exhibit significant insecticidal activity. For instance, a series of novel sulfonamide thiazole derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. Several of these compounds demonstrated potent toxic effects. researchgate.net
| Compound | LC₅₀ (ppm) | Toxicity Index (%) |
|---|---|---|
| 16a | 49.04 | 100 |
| 8 | 62.66 | 78.26 |
| 28 | 78.62 | 62.38 |
| 31b | 94.90 | 51.68 |
Fungicidal Properties:
Thiazole derivatives are also known for their fungicidal properties. nih.gov The thiazole ring is a core component of several commercial fungicides. acs.org Research on sulfonamide-1,2,4-thiadiazole derivatives has shown significant antifungal activity against various micromycetes. researchgate.net While this research does not directly involve this compound, it highlights the potential of the broader thiazole sulfonamide class in developing new antifungal agents for agriculture. The development of innovative pesticides often involves the incorporation of thiazole and isothiazole (B42339) groups into various compounds to create a wide range of effective pesticides. nih.gov
The structural motif of this compound, therefore, represents a promising starting point for the synthesis and optimization of new insecticidal and fungicidal agents.
Conclusion and Future Perspectives in 2 Chloro 1,3 Thiazole 5 Sulfonamide Research
Summary of Key Research Findings
Research into 2-chloro-1,3-thiazole-5-sulfonamide has primarily focused on its role as a key building block for synthesizing more complex molecules, particularly inhibitors of carbonic anhydrase (CA). The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrase. nih.gov
Key findings from studies on its derivatives are summarized below:
Carbonic Anhydrase Inhibition: The thiazole-sulfonamide scaffold is a well-established pharmacophore for potent carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com Derivatives have been synthesized and evaluated for their ability to inhibit various human (h) CA isoforms, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer. mdpi.comnih.gov The incorporation of the thiazole (B1198619) ring often enhances the inhibitory potency of sulfonamides. nih.gov
Anticancer Potential: Many studies have explored thiazole-based sulfonamides as potential antineoplastic agents, often linked to their inhibition of tumor-associated CA isoforms like hCA IX. nih.gov The thiazole ring itself is a component of several anticancer drugs, and its inclusion in sulfonamide structures is a strategic approach to developing new cancer therapies. nih.govnih.gov
Antimicrobial and Other Biological Activities: While CA inhibition is the most researched area, structural hybrids of sulfonamides and thiazoles have also been investigated for antimicrobial properties. tandfonline.com The thiazole moiety is a versatile scaffold found in agents with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticonvulsant properties, suggesting a wider potential for its sulfonamide derivatives. nih.govacs.org
Table 1: Selected Research Findings on Derivatives of the Thiazole-Sulfonamide Scaffold
| Derivative Class | Primary Research Focus | Key Finding |
| Thiazole-based Sulfonamides | Carbonic Anhydrase (CA) Inhibition | The integration of a sulfonamide-bearing thiazole ring enhances the ability to inhibit CA enzymes, particularly tumor-associated isoforms like CA IX. nih.gov |
| 5-Sulfonamidethiazole Analogs | Isoform-Selective CA Inhibition | Elongated scaffolds based on the thiazole sulfonamide core can be designed to achieve high affinity and selectivity for specific hCA isoforms. mdpi.com |
| Benzothiazole-6-sulfonamides | Neuropathic Pain Targets | Derivatives have shown selective inhibitory activity against brain-associated hCA VII, a promising target for treating neuropathic pain. nih.gov |
| 2-Thiouracil-5-sulfonamide Hybrids | Anticancer and Antioxidant Activity | Hybrid molecules incorporating the thiouracil scaffold have demonstrated cytotoxic activity against various cancer cell lines and potent antioxidant properties. nih.govnih.govmdpi.com |
| General Thiazole-Sulfonamides | Antimicrobial Agents | Structural hybrids have been synthesized and tested for activity against Gram-positive bacteria, though efficacy varies significantly with structure. tandfonline.com |
Unexplored Research Avenues and Gaps in Knowledge
Despite its foundational importance, research directly on this compound is limited. The predominant focus has been on its derivatives, leaving significant gaps in our understanding of the parent compound.
Intrinsic Biological Profile: The specific biological activity of this compound itself remains largely uncharacterized. Comprehensive screening against a wide array of biological targets (e.g., enzymes, receptors) has not been reported.
Pharmacological Data: There is a lack of detailed pharmacological studies on the compound. Its absorption, distribution, metabolism, and excretion (ADME) properties are unknown, which are critical for assessing its potential as a drug candidate or a lead compound.
Mechanism of Action Studies: For the derivatives that show biological activity, the precise mechanism of action is often inferred from its sulfonamide group (e.g., zinc-binding in CAs). nih.gov However, detailed mechanistic studies to confirm these interactions and explore other potential mechanisms are often lacking.
Limited Therapeutic Scope: Research has been heavily concentrated on carbonic anhydrase inhibition. The potential of this compound as a scaffold for other therapeutic areas, such as kinase inhibitors, protease inhibitors, or agents targeting infectious diseases, is an underexplored field. nih.govnih.gov
Emerging Trends in Thiazole-Sulfonamide Chemistry and Biology
The broader field of thiazole-sulfonamide research is dynamic, with several emerging trends that will likely influence future work on this compound.
Green Synthesis Methodologies: There is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing thiazole derivatives. nih.gov Techniques such as microwave-assisted synthesis, ultrasound, and the use of green solvents are being employed to reduce waste and improve efficiency. nih.gov
Design of Isoform-Selective Inhibitors: A major trend in CAI development is the move away from broad-spectrum inhibitors toward compounds that are highly selective for a single CA isoform. nih.gov This is achieved through sophisticated drug design strategies, such as the "tail approach," which involves adding moieties to the core sulfonamide scaffold to exploit unique features in the active sites of different isoforms. acs.org
Hybrid Molecule and Multi-Target Ligand Design: Researchers are increasingly creating hybrid molecules that combine the thiazole-sulfonamide scaffold with other pharmacophores to target multiple pathways simultaneously. tandfonline.commdpi.com This approach is particularly relevant in complex diseases like cancer.
Expansion into New Biological Targets: The versatility of the thiazole ring is being leveraged to explore new biological targets beyond traditional ones. nih.gov Thiazole derivatives are being investigated as inhibitors of kinases, helicases, and other enzymes crucial in various disease pathologies. acs.org
Strategic Directions for Future Academic Research on this compound
To fully realize the potential of this compound, future academic research should adopt a more systematic and broad-based approach.
Fundamental Characterization and Synthesis Optimization:
Develop and report robust, high-yield synthetic routes for this compound, potentially utilizing green chemistry principles. nih.gov
Perform a complete spectroscopic and structural characterization of the compound.
Broad-Spectrum Biological Screening:
Conduct high-throughput screening of this compound against diverse panels of biological targets, including kinases, proteases, and microbial enzymes, to identify novel activities beyond CA inhibition.
Computational and Structure-Based Drug Design:
Utilize in silico methods like molecular docking and virtual screening to predict potential biological targets and guide the rational design of new derivatives. nih.govmdpi.com
Initiate systematic Structure-Activity Relationship (SAR) studies by synthesizing analogs with modifications at the chloro and sulfonamide positions to understand their influence on potency and selectivity.
Exploration of Novel Therapeutic Applications:
Leveraging the known antimicrobial and antiviral potential of the thiazole scaffold, design and synthesize derivatives specifically aimed at treating infectious diseases. nih.govtandfonline.com
Investigate the potential of its derivatives as agents for neurodegenerative diseases or metabolic disorders by targeting relevant enzymes and receptors.
By pursuing these strategic directions, the scientific community can fill the existing knowledge gaps and unlock the full therapeutic potential of this compound as both a bioactive compound and a versatile chemical scaffold.
Q & A
Q. What are the established synthetic routes for 2-Chloro-1,3-thiazole-5-sulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization and oxidative chlorination steps. For example, Lawesson’s reagent can facilitate cyclization of precursor thiourea derivatives, followed by oxidative chlorination using agents like SOCl₂ or Cl₂ gas to introduce the sulfonyl chloride group. Subsequent amidation with ammonia or amines yields the sulfonamide derivative . Key factors affecting yield include:
- Temperature : Optimal cyclization occurs at 80–100°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Stoichiometry : Excess chlorinating agents (1.5–2.0 equivalents) improve conversion rates.
A comparison of synthetic routes is summarized below:
| Precursor | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 2-oxoacetate derivative | Lawesson’s reagent, Cl₂ | 65–72 | |
| Benzyl thiazole sulfide | SOCl₂, NH₃ | 58–63 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiazole ring structure (e.g., δ 7.8–8.2 ppm for aromatic protons) and sulfonamide NH₂ signals (δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous thiazole derivatives (e.g., C–S bond length: 1.68–1.72 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 219.69 g/mol for tert-butyl derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
- Methodological Answer : Discrepancies in nucleophilic substitution outcomes (e.g., amino vs. alkoxy products) often arise from solvent polarity and pH. To address this:
- Solvent Screening : Use low-polarity solvents (toluene) to favor SN2 mechanisms, or polar solvents (DMF) for SN1 pathways .
- pH Control : Basic conditions (pH > 10) deprotonate the sulfonamide NH₂, reducing its nucleophilic competition .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediate species and optimize conditions .
Q. What strategies optimize the synthesis of this compound derivatives for antitumor activity screening?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of:
- Substituent Diversity : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance cytotoxicity .
- Bioisosteric Replacement : Replace the chlorine atom with bromine to improve binding affinity to kinase targets .
- In Vitro Screening : Use panels of 60+ cancer cell lines (e.g., NCI-60) with standardized protocols for IC₅₀ determination .
Q. How can researchers address the environmental and metabolic stability of this compound in biological systems?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect metabolites like 2-chloro-1,3-thiazole-5-carboxylic acid, a biomarker in exposure studies .
- Hydrolysis Studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) to assess stability. For example, sulfonamide hydrolysis half-life ranges from 12–48 hours depending on substituents .
- Ecotoxicity Assays : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna LC₅₀) to evaluate environmental impact .
Key Considerations for Experimental Design
- Safety Protocols : Due to the compound’s corrosive nature and reactivity with water, use inert atmospheres (N₂/Ar) and personal protective equipment (PPE) during synthesis .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously, as minor variations can significantly alter outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
